molecular formula C₂₀H₂₄O₆ B1147287 3,6-Bis-O-benzyl-D,L-myo-inositol CAS No. 111408-68-5

3,6-Bis-O-benzyl-D,L-myo-inositol

Cat. No.: B1147287
CAS No.: 111408-68-5
M. Wt: 360.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis-O-benzyl-D,L-myo-inositol: is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of benzyl groups attached to the 3rd and 6th positions of the myo-inositol ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol typically involves multiple steps. One common method is the benzylation of D,L-myo-inositol. The process begins with the protection of hydroxyl groups, followed by selective benzylation at the 3rd and 6th positions. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis-O-benzyl-D,L-myo-inositol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols, while reduction can produce dihydroxy derivatives .

Mechanism of Action

The mechanism of action of 3,6-Bis-O-benzyl-D,L-myo-inositol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in inositol phosphate metabolism. The benzyl groups enhance its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • 2,3,4,5,6-Penta-O-benzyl-myo-inositol
  • 1,2,3,4,5,6-Hexa-O-benzyl-myo-inositol
  • 3,6-Di-O-benzyl-D-myo-inositol

Uniqueness: 3,6-Bis-O-benzyl-D,L-myo-inositol is unique due to its selective benzylation at the 3rd and 6th positions, which imparts distinct chemical properties. This selective modification allows for specific interactions in biological systems and makes it a valuable tool in research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol can be achieved through a multi-step process involving protection, reduction, and deprotection reactions.", "Starting Materials": [ "myo-inositol", "benzyl chloride", "sodium hydride", "palladium on carbon", "hydrogen gas", "acetic anhydride", "pyridine", "triethylamine", "methanol", "chloroform" ], "Reaction": [ "myo-inositol is reacted with benzyl chloride in the presence of sodium hydride to form 1,2,3,5,6-pentabenzyl-myo-inositol", "1,2,3,5,6-pentabenzyl-myo-inositol is reduced using palladium on carbon and hydrogen gas to form 1,2,3,5,6-pentahydroxy-myo-inositol", "1,2,3,5,6-pentahydroxy-myo-inositol is then reacted with acetic anhydride and pyridine to form 3,6-di-O-acetyl-myo-inositol", "3,6-di-O-acetyl-myo-inositol is then reacted with benzyl chloride and triethylamine to form 3,6-Bis-O-benzyl-D,L-myo-inositol", "the final product is purified using methanol and chloroform" ] }

CAS No.

111408-68-5

Molecular Formula

C₂₀H₂₄O₆

Molecular Weight

360.4

Synonyms

3,6-Bis-O-(phenylmethyl)-D,L-myo-inositol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.